4-(chloromethyl)-1,3-diphenyl-1H-pyrazole
Overview
Description
4-(chloromethyl)-1,3-diphenyl-1H-pyrazole is a heterocyclic compound featuring a pyrazole ring substituted with chloromethyl and diphenyl groups
Mechanism of Action
Target of Action
Similar compounds are known to interact with various enzymes and receptors in the body . The specific targets can vary depending on the chemical structure of the compound and its functional groups.
Mode of Action
The mode of action of 4-(chloromethyl)-1,3-diphenyl-1H-pyrazole is likely to involve nucleophilic substitution reactions at the benzylic position . This involves the replacement of a hydrogen atom by a chlorine atom in the presence of a catalyst . The presence of the benzene ring allows for resonance stabilization of the benzylic carbocation, which means that the substitution is likely to occur at the benzylic position .
Biochemical Pathways
It’s plausible that the compound could influence various metabolic and signaling pathways due to its potential interactions with different enzymes and receptors .
Pharmacokinetics
Similar compounds are known to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted via the kidneys .
Result of Action
Based on its chemical structure and potential interactions with various enzymes and receptors, it could potentially influence a variety of biological processes .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s activity could be affected by pH, temperature, and the presence of other substances . Moreover, the compound is classified as toxic to aquatic life with long-lasting effects, indicating that it could have significant environmental impacts .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(chloromethyl)-1,3-diphenyl-1H-pyrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,3-diphenyl-1H-pyrazole with chloromethylating agents such as chloromethyl methyl ether in the presence of a Lewis acid catalyst like zinc iodide . The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the choice of catalysts and solvents may be optimized to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-(chloromethyl)-1,3-diphenyl-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield reduced derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the chloromethyl group is replaced by an aryl or alkyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts in the presence of boronic acids or esters.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields 4-(azidomethyl)-1,3-diphenyl-1H-pyrazole, while Suzuki-Miyaura coupling can produce various aryl-substituted pyrazoles.
Scientific Research Applications
4-(chloromethyl)-1,3-diphenyl-1H-pyrazole has diverse applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules with potential therapeutic properties.
Materials Science: The compound is used in the development of advanced materials, including polymers and nanomaterials.
Chemical Biology: It is employed in the study of biological pathways and molecular interactions due to its ability to form stable complexes with biomolecules.
Industrial Applications: The compound is utilized in the production of specialty chemicals and intermediates for various industrial processes.
Comparison with Similar Compounds
Similar Compounds
- 4-(bromomethyl)-1,3-diphenyl-1H-pyrazole
- 4-(iodomethyl)-1,3-diphenyl-1H-pyrazole
- 4-(methyl)-1,3-diphenyl-1H-pyrazole
Uniqueness
4-(chloromethyl)-1,3-diphenyl-1H-pyrazole is unique due to the presence of the chloromethyl group, which imparts distinct reactivity compared to its bromomethyl and iodomethyl analogs. The chlorine atom’s moderate electronegativity and size make it a versatile functional group for various chemical transformations .
Properties
IUPAC Name |
4-(chloromethyl)-1,3-diphenylpyrazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2/c17-11-14-12-19(15-9-5-2-6-10-15)18-16(14)13-7-3-1-4-8-13/h1-10,12H,11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIJMYHFMHWASDT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C=C2CCl)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90368146 | |
Record name | 4-(chloromethyl)-1,3-diphenyl-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90368146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55432-05-8 | |
Record name | 4-(chloromethyl)-1,3-diphenyl-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90368146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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